molecular formula C2H3N<br>CH3CN<br>CH3CN<br>C2H3N B052724 Acetonitrile CAS No. 75-05-8

Acetonitrile

Cat. No. B052724
CAS RN: 75-05-8
M. Wt: 41.05 g/mol
InChI Key: WEVYAHXRMPXWCK-UHFFFAOYSA-N
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Description

Acetonitrile, also known as methyl cyanide, cyanomethane, and ethanenitrile, is a colorless, volatile, flammable, and toxic solvent . It is miscible with water and most organic solvents except for some saturated hydrocarbons . Acetonitrile is acidic by nature and is mostly employed as a solvent in chemical synthesis . When used as a cleaning agent, practical applications include the prevention of corrosion on metallic items .


Synthesis Analysis

Acetonitrile is widely used as an organic solvent and intermediate in organic syntheses . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .


Molecular Structure Analysis

The chemical formula of acetonitrile is CH3CN, and its molar mass is 41.05 g/mol . Scientists categorize it as a nitrile, CN, composed of one carbon atom triple bonded to a nitrogen atom and with a methyl group (-CH3) of three hydrogen atoms attached .


Chemical Reactions Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Physical And Chemical Properties Analysis

Acetonitrile appears as a colorless clear liquid with an aromatic odor . It is a weak base with a density of 0.783 g/cm3 . Its melting point is between -46 and -44 oC, while its boiling point is between 81.3 and 82.1 oC . It is miscible with water .

Safety And Hazards

Acetonitrile is highly flammable and causes serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protection equipment, avoid breathing vapors or mists, and keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds . The global market size of Acetonitrile was approximately 180 thousand tonnes in 2022, and it is expected to soar with a CAGR of 4.08% in the forecast period .

properties

IUPAC Name

acetonitrile
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InChI

InChI=1S/C2H3N/c1-2-3/h1H3
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InChI Key

WEVYAHXRMPXWCK-UHFFFAOYSA-N
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Canonical SMILES

CC#N
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Molecular Formula

CH3CN, Array, C2H3N
Record name ACETONITRILE
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Related CAS

66016-35-1, 26809-02-9
Record name Acetonitrile, dimer
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DSSTOX Substance ID

DTXSID7020009
Record name Acetonitrile
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Molecular Weight

41.05 g/mol
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Physical Description

Acetonitrile appears as a colorless limpid liquid with an aromatic odor. Flash point 42 °F. Density 0.783 g / cm3. Toxic by skin absorption. Less dense than water. Vapors are denser than air., Liquid, Colorless liquid with an aromatic odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

178.9 °F at 760 mmHg (NTP, 1992), 81.6 °C at 760 mm Hg, Burns with luminous flame; dielectric constant: 38.8 at 20 °C; constant boiling mixture with water contains 16% H2O and bp: 76 °C, 82 °C, 179 °F
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Flash Point

42 °F (NTP, 1992), 12.8 °C, 42 °F (6 °C) (Open Cup), 2 °C c.c., 42 °F (open cup), (oc) 42 °F
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Solubility

greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), In water, >800 g/L at 25 °C, In water, infinite solubility at 25 °C, Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, ethylene chloride, and with many unsaturated hydrocarbons; immiscible with many saturated hydrocarbons (petroleum fractions)., Soluble in alcohol, For more Solubility (Complete) data for ACETONITRILE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 1390 (very good), Miscible
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Density

0.787 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.78745 at 15 °C/4 °C, Percent in saturated air: 9.6; Density of saturated air: 1.04 (Air = 1), Saturated liquid density: 48.730 lb/cu ft; liquid heat capacity: 0.540 Btu/lb-F; saturated vapor pressure: 1.383 lb/sq in; saturated vapor density: 0.00998 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.8, 0.787, 0.78
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Vapor Density

1.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.42 (Air = 1), Relative vapor density (air = 1): 1.4, 1.42
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Vapor Pressure

73 mmHg at 68 °F (NTP, 1992), 88.8 [mmHg], 88.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9.9, 73 mmHg
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Mechanism of Action

Aliphatic nitriles (including acetonitrile) possess little if any acute toxicity in absence of normal hepatic function & are activated by hepatic mechanisms to release cyanide which accounts for major acute toxic effects.
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Impurities

The principal organic impurity in commercial acetonitrile is propionitrile; small amounts of allyl alcohol may be present., Maximum limits of impurities: residue after evaporation 0.0005%, acidity (as acetic acid) 0.03%, alkalinity (as ammonia) 0.001%, water 0.05%. /'Photrex' Reagent, for spectrophotometry/
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Product Name

Acetonitrile

Color/Form

Colorless, limpid liquid

CAS RN

75-05-8
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Melting Point

-49 °F (NTP, 1992), -44 °C, -46 °C, -49 °F
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Synthesis routes and methods I

Procedure details

A suspension of 407.3 mg (0.82 mmol) of (R,R)-arformoterol tartrate Form B and 15 mL of methanol was heated to the reflux temperature of the solvent for 15 min. Then, the solution obtained was allowed to cool to about 50-60° C., followed by addition of 45 mL of acetonitrile at the same temperature. Afterwards, the solution was cooled to room temperature and stirred for 30 minutes. The product was collected by filtration, washed with acetonitrile and dried under vacuum (2-3 mbar, equivalent to 1.5-2.25 mm Hg) at 60° C. for 2 hours to provide 345.5 mg (85% yield) of acetonitrile solvate of (R,R)-Formoterol-L-tartrate, which contained about 1.6% (w/w) of acetonitrile, as determined by TGA analysis.
Quantity
407.3 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 348.8 mg (0.70 mmol) of (R,R)-arformoterol tartrate Form B in 15 mL of methanol was heated to the reflux temperature of the solvent for 15 minutes or until a clear yellow solution was obtained. Afterwards, it was cooled to about 60-50° C. and followed by addition of 5 mL aliquots of acetonitrile (total of 45 mL) at the same temperature until a suspension was obtained. The suspension was further cooled to 10-40° C. and stirred at this temperature for 10 minutes. The product was collected by filtration, washed with acetonitrile and dried under vacuum (2 mbar, equivalent to 1.5 mm Hg) at 40° C. for 12 hours to provide 262.4 mg (75% yield) of acetonitrile solvate of (R,R)-Formoterol-L-tartrate, which contained acetonitrile in a range between 2 and 4% (w/w), as determined by 1H-NMR or TGA analysis.
Quantity
348.8 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, and a distillation apparatus was flushed with nitrogen. The flask was charged with 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene (519 g, 2.15 mol, 1.0 equivalents) in a solution of toluene and t-butyl methyl ether. The reaction was concentrated under reduce pressure to a residue. To the 12 liter flask was charged DMF (1.44 kg) and sodium cyanide (142 g, 2.9 mol, 1.35 equivalents). The reaction was heated to 55° C. for 6 hours or until deemed complete by the disappearance of the benzyl chloride. The reaction was concentrated under reduced pressure to a residue. To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL). The contents of the flask were vigorously stirred, and allowed to settle. The top organic layer was isolated, washed three times with deionized water (3×800 mL), and concentrated under atmospheric pressure to a residue. To the flask was added acetonitrile (1.26 kg) and the distillation was continued until an additional 400 mL of solvent was collected. The product, 4-cyanomethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in acetonitrile (92.2% yield). This was used directly in the next step.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
Quantity
1.44 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A benzene (40 ml) solution containing 2 g (8.8 mol) of 3-benzyloxybenzoic acid and 8 ml of thionyl chloride was heated under reflux for 2 hours and then the solvent was evaporated. A dioxane (10 ml) solution of the resulting residue was added dropwise to a water-dioxane 1:1 (20 ml) solution containing 1.5 g (8.8 mol) of 2-aminobenzenesulfonamide and 1.62 g (19 mol) of sodium bicarbonate, and the mixture was stirred at room temperature for 1 hour. After completion of the reaction, dioxane was evaporated, the resulting residue was acidified by adding 1 N HCl under ice-cooling and extracted with ethyl acetate. The extract was washed with water and saturated brine and dried over anhydrous sodium sulfate, and then the solvent was evaporated under a reduced pressure. By recrystallizing the resulting residue from acetonitrile 2.0 g (yield: 60%) of the title compound was obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

The title compound was prepared from 2-amino-4-(imidazo[1,2-a]pyridin- 3-yl)pyrimidine and benzyl 4-bromophenyl ketone following the general method of Example 2. The crude product was purified by column chromatography on silica gel using chloroform/ethanol, 98:2, as the eluent followed by recrystallization from acetonitrile affording 30 mg (10% yield) of the title compound as an off-white solid: mp (decomp.) 225-228° C.; 1H NMR (400 MHz, DMSO-d6) δ 10.15 (broad s, 2 H), 8.67 (s, 1 H), 8.53 (d, J=5.3 Hz, 1 H), 8.06 (d, J=7.3 Hz, 2 H), 7.95 (d, J=7.3 Hz, 2 H), 7.80 (d, J=8.7 Hz, 1 H), 7.54-7.51 (m, 2 H), 7.32-7.16 (m, 6 H), 4.33 (s, 2 H); 13C NMR (400 MHz, DMSO-d6) δ 195.8, 158.9, 157.2, 156.9, 148.0, 145.1, 138.9, 135.5, 129.7, 129.5, 129.3, 129.2, 128.2, 127.1, 126.3, 120.9, 117.9, 117.3, 113.8, 108.2, 44.3; MS (ESP) m/z 406 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetonitrile
Reactant of Route 2
Acetonitrile
Reactant of Route 3
Acetonitrile
Reactant of Route 4
Acetonitrile
Reactant of Route 5
Acetonitrile
Reactant of Route 6
Reactant of Route 6
Acetonitrile

Citations

For This Compound
2,250,000
Citations
M Walter, L Ramaley - Analytical Chemistry, 1973 - ACS Publications
… impurities bytreatment of the acetonitrile with benzoyl chloride and … acetonitrile is dependent upon its method of manufacture. … starting with practical grade acetonitrile produced by the …
Number of citations: 291 pubs.acs.org
JR Reimers, LE Hall - Journal of the American Chemical Society, 1999 - ACS Publications
Acetonitrile is an extremely important solvent and cosolvent. Despite this, we have no general picture of the nature of mixed liquids containing acetonitrile applicable across-solvent …
Number of citations: 296 pubs.acs.org
JF Coetzee - Progress in Physical Organic Chemistry, 1967 - Wiley Online Library
It is well liriown that aqueous solutioris of electrolytes traditioridly have received far morc attention than the corresponding iionaqucous solutions, even though it has been realized for a, …
Number of citations: 337 onlinelibrary.wiley.com
KF Purcell, RS Drago - Journal of the American Chemical Society, 1966 - ACS Publications
… for the 1:1 adducts of acetonitrile with the Lewis acids IC1, SnCl4… acetonitrile and is the main cause for the frequency increase. … The force constants of acetonitrile were computed only for …
Number of citations: 306 pubs.acs.org
EL Pace, LJ Noe - The Journal of Chemical Physics, 1968 - pubs.aip.org
… spectra of both acetonitrile and acetonitrile-da at 77K have … of a broad crystal transition in acetonitrile at 216.9K, a temperature … It can be noted that either in acetonitrile or acetonitrile-da, …
Number of citations: 152 pubs.aip.org
JF O'Donnell, JT Ayres, CK Mann - Analytical Chemistry, 1965 - ACS Publications
DISCUSSION Our early work on the modification of Bentone 34 showed that columns made with equal weights of silicone oil and Bentone 34 gave the best results. Later results …
Number of citations: 263 pubs.acs.org
HK Oh - Bull. Korean Chem. Soc, 2011 - academia.edu
Although the aminolysis mechanism of aryl esters1 (1) and carbonate2 (2) have been investigated extensively, reports on the aminolysis mechanism of carbamates (3) are scares. …
Number of citations: 12 www.academia.edu
JF Coetzee, GP Cunningham, DK McGuire… - Analytical …, 1962 - ACS Publications
Acetonitrile is attracting increasing attention as a solvent for electro-chemical and other reactions. Since it is a comparatively inert solvent, several possible impurities are sufficiently reac…
Number of citations: 224 pubs.acs.org
A Kütt, S Tshepelevitsh, J Saame… - European Journal of …, 2021 - Wiley Online Library
The equilibrium acidity scale (pK a scale) in acetonitrile has been supplemented by numerous new compounds and new ΔpK a measurements. It now contains altogether 231 acids – …
IF McConvey, D Woods, M Lewis, Q Gan… - … Process Research & …, 2012 - ACS Publications
… Acetonitrile is regarded as a key solvent in the pharmaceutical industry. However, the volatility in acetonitrile … This study investigates the importance of acetonitrile in the pharmaceutical …
Number of citations: 124 pubs.acs.org

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